molecular formula C16H18ClNO3S B386379 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide

4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide

Cat. No.: B386379
M. Wt: 339.8g/mol
InChI Key: DQLHOGMKHODOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is an organic compound known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a chloro-hydroxyphenyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylbenzene, chlorophenol, and benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Process: The tert-butylbenzene undergoes sulfonation with benzenesulfonyl chloride to form tert-butylbenzenesulfonyl chloride. This intermediate then reacts with 5-chloro-2-hydroxyaniline under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
  • 4-tert-butyl-N-(5-chloro-2-aminophenyl)benzenesulfonamide
  • 4-tert-butyl-N-(5-chloro-2-nitrophenyl)benzenesulfonamide

Uniqueness

4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, chloro-hydroxyphenyl group, and sulfonamide moiety makes it particularly versatile in various applications.

Properties

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8g/mol

IUPAC Name

4-tert-butyl-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)18-14-10-12(17)6-9-15(14)19/h4-10,18-19H,1-3H3

InChI Key

DQLHOGMKHODOSV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.